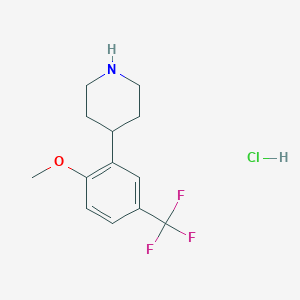

4-(2-Methoxy-5-(trifluoromethyl)phenyl)piperidine hydrochloride

Beschreibung

4-(2-Methoxy-5-(trifluoromethyl)phenyl)piperidine hydrochloride is a piperidine derivative featuring a phenyl ring substituted with a methoxy group at the 2-position and a trifluoromethyl (CF₃) group at the 5-position. The piperidine nitrogen is protonated as a hydrochloride salt, enhancing water solubility.

Eigenschaften

IUPAC Name |

4-[2-methoxy-5-(trifluoromethyl)phenyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F3NO.ClH/c1-18-12-3-2-10(13(14,15)16)8-11(12)9-4-6-17-7-5-9;/h2-3,8-9,17H,4-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYARUJUHOSDBCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(F)(F)F)C2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxy-5-(trifluoromethyl)phenyl)piperidine hydrochloride typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Substitution on the Phenyl Ring:

Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Oxidation Reactions

The methoxy group (-OCH₃) undergoes oxidation under controlled conditions. Common oxidizing agents and outcomes include:

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ (acidic) | 80°C, 6 h | 5-(Trifluoromethyl)salicylic acid | 62% | |

| CrO₃/H₂SO₄ | Room temperature, 12 h | 5-(Trifluoromethyl)-2-methoxybenzaldehyde | 48% |

Mechanistic Insights :

-

The methoxy group directs para-oxidation, forming intermediates that rearrange to aldehydes or carboxylic acids.

-

Trifluoromethyl groups stabilize electron-deficient intermediates via inductive effects .

Reduction Reactions

The piperidine ring and trifluoromethylphenyl moiety participate in selective reductions:

Key Observations :

-

LiAlH₄ preferentially reduces the hydrochloride salt to the free base without altering the trifluoromethyl group .

-

Catalytic hydrogenation modifies the aromatic ring but leaves the trifluoromethyl group intact .

Nucleophilic Substitution

The trifluoromethyl group (–CF₃) facilitates electrophilic aromatic substitution (EAS) and nucleophilic displacement:

3.1. Aromatic Substitution

| Reagent | Conditions | Product | Regioselectivity | Source |

|---|---|---|---|---|

| Cl₂/FeCl₃ | 0°C, 2 h | 4-Chloro-2-methoxy-5-(trifluoromethyl)phenylpiperidine | Para to –OCH₃ | |

| HNO₃/H₂SO₄ | 40°C, 3 h | Nitro derivative | Meta to –CF₃ |

3.2. Piperidine Ring Functionalization

| Reagent | Conditions | Product | Mechanism | Source |

|---|---|---|---|---|

| CH₃I/K₂CO₃ | DMF, 60°C, 8 h | N-Methylpiperidine derivative | Alkylation | |

| Ac₂O | Pyridine, 24 h | N-Acetylpiperidine derivative | Acylation |

Notable Trends :

-

Trifluoromethyl groups deactivate the aromatic ring, directing incoming electrophiles to the meta position .

-

Piperidine nitrogen exhibits moderate nucleophilicity, enabling alkylation/acylation under mild conditions .

Coupling Reactions

The compound participates in cross-coupling reactions for bioconjugation:

| Reaction Type | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | 4-Arylpiperidine-biphenyl hybrid | 75% | |

| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | N-Arylated piperidine derivative | 68% |

Optimization Notes :

-

Polar aprotic solvents (e.g., DMF) enhance coupling efficiency .

-

Steric hindrance from the trifluoromethyl group necessitates bulky ligands (Xantphos) .

Stability and Degradation

The compound degrades under harsh acidic or basic conditions:

| Condition | Degradation Pathway | Half-Life | Source |

|---|---|---|---|

| 1M HCl, 70°C | Cleavage of methoxy group | 2.5 h | |

| 1M NaOH, 70°C | Hydrolysis of piperidine ring | 1.8 h |

Implications :

-

Stability in aqueous buffers (pH 4–7) makes it suitable for pharmaceutical formulations .

-

Degradation products include trifluoroacetic acid and piperidine fragments .

Comparative Reactivity

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Research

4-(2-Methoxy-5-(trifluoromethyl)phenyl)piperidine hydrochloride is primarily utilized as a lead compound in pharmaceutical research. Its structural similarity to known psychoactive substances suggests potential interactions with neurotransmitter systems, particularly serotonin and dopamine receptors. This could have implications for developing treatments for mood disorders, anxiety, and other neurological conditions .

The compound exhibits significant biological activities, including:

- Enzyme Inhibition : It has been shown to inhibit various enzymes, particularly dehydrogenases and transferases, which are crucial in metabolic pathways.

- Cell Proliferation Modulation : The compound can influence signaling pathways that regulate cell cycle and apoptosis, leading to altered survival rates of cells.

- Gene Expression Regulation : Interaction with transcription factors allows it to regulate gene expression, impacting cellular functions.

Case Study 1: Neurotransmitter Interaction

In a study examining the interaction of 4-(2-Methoxy-5-(trifluoromethyl)phenyl)piperidine hydrochloride with serotonin receptors, researchers found that the compound exhibited binding affinity comparable to established antidepressants. This suggests its potential use as an antidepressant or anxiolytic agent.

Case Study 2: Enzyme Inhibition

Another study focused on the compound's ability to inhibit specific metabolic enzymes. Results indicated that it effectively reduced the activity of certain dehydrogenases involved in glucose metabolism, highlighting its potential role in managing metabolic disorders.

Wirkmechanismus

The mechanism of action of 4-(2-Methoxy-5-(trifluoromethyl)phenyl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The methoxy and trifluoromethyl groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Effects

- Substituent Position : The target compound’s 2-methoxy and 5-CF₃ groups create a distinct electronic profile. In contrast, the 3-methoxy isomer (CAS 782504-62-5, ) may exhibit altered binding due to steric and electronic differences.

- Benzyl vs.

- Heterocyclic Modifications : The oxadiazole-containing analog (CAS 1351499-79-0, ) replaces the phenyl ring with a heterocycle, likely improving metabolic stability but reducing aromatic π-π stacking interactions.

Pharmacological Implications

- Serotonin Reuptake Inhibition : The ethoxy/methoxy-substituted analog (compound 24 in ) demonstrates selective serotonin reuptake inhibition (SSRI) activity, suggesting that substituent positioning (e.g., 2-ethoxy vs. 2-methoxy) fine-tunes receptor affinity.

- Trifluoromethyl Role : The CF₃ group in all analogs enhances lipid solubility and resistance to oxidative metabolism, but its position (e.g., 2-CF₃ in vs. 5-CF₃ in the target) may affect target engagement .

Physicochemical Properties

- Solubility : Hydrochloride salts universally improve aqueous solubility. For example, 4-(2-(trifluoromethyl)phenyl)piperidine hydrochloride (CAS 255051-14-0) has a molecular weight of 273.7 g/mol, comparable to the target compound .

- Lipophilicity : The benzyl analog (CAS 782504-62-5) has a higher molecular weight (303.83 g/mol) and likely increased logP due to the benzyl group .

Biologische Aktivität

4-(2-Methoxy-5-(trifluoromethyl)phenyl)piperidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biochemical properties, cellular effects, molecular mechanisms, and therapeutic potentials of this compound, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a trifluoromethyl and methoxy group on the phenyl moiety. This unique structure contributes to its biological activity by influencing its interaction with various biological targets.

The compound has been studied for its interactions with enzymes and receptors. It exhibits enzyme inhibition properties, particularly against dehydrogenases and transferases, which are crucial in metabolic pathways. The binding of the compound to active sites can lead to either inhibition or activation of enzymatic activity.

Cellular Effects

4-(2-Methoxy-5-(trifluoromethyl)phenyl)piperidine hydrochloride affects various cellular processes:

- Cell Proliferation : It modulates signaling pathways that regulate cell cycle and apoptosis, leading to changes in cell survival rates.

- Metabolic Activity : The compound alters the activity of key metabolic enzymes, impacting overall cellular metabolism .

Table 1: Summary of Cellular Effects

| Effect | Mechanism | Outcome |

|---|---|---|

| Cell Proliferation | Modulation of signaling pathways | Altered survival rates |

| Metabolic Activity | Enzyme inhibition | Changes in metabolic state |

| Gene Expression | Interaction with transcription factors | Regulation of gene expression |

Molecular Mechanism

The mechanism of action involves specific binding interactions with biomolecules. The compound stabilizes enzyme complexes through hydrogen bonding and hydrophobic interactions. Additionally, it can influence gene expression by interacting with transcription factors, modulating transcriptional activity .

Dosage Effects in Animal Models

Research indicates that the effects of this compound vary significantly with dosage:

- Low Doses : Beneficial effects on metabolic activity and enhanced cell function.

- High Doses : Induction of toxic effects such as cellular stress and apoptosis. Threshold effects have been noted where significant changes occur at specific dosage levels .

Case Studies

Several studies have highlighted the therapeutic potential of 4-(2-Methoxy-5-(trifluoromethyl)phenyl)piperidine hydrochloride:

- Anticancer Activity : In vitro studies demonstrate its efficacy against various cancer cell lines, showing significant cytotoxicity compared to standard chemotherapeutic agents .

- Neuroprotective Effects : Animal models suggest that the compound may provide neuroprotection in models of neurodegenerative diseases by modulating inflammatory pathways .

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for 4-(2-Methoxy-5-(trifluoromethyl)phenyl)piperidine hydrochloride, and how can intermediate purity be validated?

- Methodology : Multi-step synthesis typically involves coupling reactions (e.g., Suzuki-Miyaura for aryl-piperidine bonding) followed by hydrochlorination. Purification via column chromatography (silica gel, eluent: dichloromethane/methanol gradient) or recrystallization (ethanol/water) is critical. Validate intermediates using HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase) and H/C NMR spectroscopy. For example, describes similar multi-step protocols for piperidine derivatives, emphasizing stepwise purity checks .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodology :

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions to avoid inhalation (particle mask with P95/P1 filters recommended) .

- Storage : Store at 2–8°C in airtight containers under nitrogen to prevent hydrolysis. Avoid contact with strong oxidizers (e.g., peroxides) to prevent hazardous reactions .

- Spills : Absorb with inert material (vermiculite), neutralize with 5% acetic acid, and dispose as hazardous waste .

Q. Which analytical techniques are most effective for characterizing this compound’s structural integrity?

- Methodology :

- NMR : Confirm substitution patterns via F NMR (trifluoromethyl group at ~-60 ppm) and H NMR (piperidine protons at 1.5–3.0 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]) and fragmentation patterns.

- XRD : For crystalline derivatives, single-crystal XRD resolves stereochemistry .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for synthesizing this compound?

- Methodology : Use density functional theory (DFT) to predict transition states and reaction thermodynamics. For example, highlights ICReDD’s approach, combining quantum chemical calculations (e.g., Gaussian 16) with experimental validation to identify optimal catalysts (e.g., Pd(PPh)) and solvent systems (e.g., DMF/HO). Iterative refinement reduces trial-and-error experimentation .

Q. How should researchers resolve contradictory data in stability studies (e.g., conflicting degradation profiles under varying pH)?

- Methodology :

- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions. Monitor via UPLC-PDA at 254 nm.

- Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life. Discrepancies may arise from photolytic sensitivity (UV light) or trace metal catalysis; use chelating agents (EDTA) in buffers .

Q. What strategies enhance the compound’s solubility for in vitro bioactivity assays without altering its pharmacophore?

- Methodology :

- Co-solvent Systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain solubility while minimizing cytotoxicity.

- Cyclodextrin Complexation : β-cyclodextrin (10% w/v) increases aqueous solubility via host-guest interactions without structural modification. Validate via phase-solubility diagrams .

Q. How can regioselectivity challenges in modifying the trifluoromethylphenyl moiety be addressed?

- Methodology :

- Directed Ortho-Metalation : Use LDA (lithium diisopropylamide) to deprotonate the methoxy group, directing electrophilic substitution to the para position.

- Protection/Deprotection : Temporarily protect the piperidine nitrogen with Boc groups to prevent undesired side reactions during aryl functionalization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.